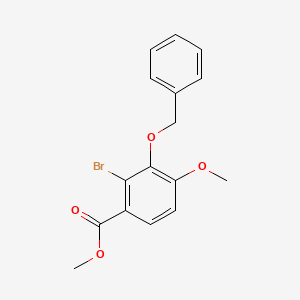

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester

Beschreibung

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester (CAS 135586-19-5) is a brominated aromatic ester with a molecular formula of C₁₆H₁₅BrO₄. The compound features a benzyloxy group at position 3, a methoxy group at position 4, and a bromine atom at position 2 on the benzoic acid backbone, esterified to a methyl group. This substitution pattern enhances its reactivity and utility in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Eigenschaften

IUPAC Name |

methyl 2-bromo-4-methoxy-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c1-19-13-9-8-12(16(18)20-2)14(17)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHGELRNDVMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657986 | |

| Record name | Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135586-19-5 | |

| Record name | Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester typically involves the bromination of 3-benzyloxy-4-methoxybenzoic acid methyl ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiolate (KSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: The primary product is the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester is used in various scientific research applications:

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester depends on its application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Brominated Esters

Structural Analogues

The compound is compared to other brominated aromatic esters to highlight differences in substituent effects, reactivity, and applications. Key analogues include:

Key Observations :

- Substituent Position : The placement of bromine at position 2 in the target compound distinguishes it from analogues like 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester , where bromine is at position 3. This positional difference significantly impacts electronic properties and steric hindrance during reactions .

- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound provides enhanced lipophilicity compared to the hydroxy group in 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester , making it more suitable for hydrophobic reaction environments .

- Ester Chain Length : The methyl ester in the target compound contrasts with the ethyl ester in 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester , affecting hydrolysis rates and metabolic stability .

Comparative Reactivity and Functional Group Interactions

Bromine Reactivity

The bromine atom in the target compound participates in Suzuki-Miyaura cross-coupling reactions with boronic acids, a feature shared with 4-bromo-α,α-dimethyl-benzeneacetic acid methyl ester . However, the electron-donating methoxy and benzyloxy groups in the target compound reduce electrophilicity at the bromine site compared to analogues lacking such substituents .

Ester Hydrolysis

- The methyl ester in the target compound hydrolyzes slower under basic conditions than ethyl esters in analogues like 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester , as demonstrated in saponification studies .

- Hydrolysis rates correlate with steric effects: benzyloxy and methoxy groups in the target compound further hinder nucleophilic attack compared to simpler esters .

Biologische Aktivität

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester (C₁₅H₁₃BrO₄) is a synthetic organic compound notable for its potential biological activities. This compound contains a bromine atom, a benzyloxy group, and a methoxy group, which may influence its pharmacological properties. Research into its biological activity is limited but suggests promising avenues for further investigation.

Chemical Structure and Properties

The molecular structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester features:

- Bromine (Br) at the meta position,

- Benzyloxy group at the ortho position,

- Methoxy group at the para position relative to the carboxylic acid functionality.

These structural characteristics contribute to its reactivity and potential interactions with biological targets.

Anticancer Properties

Compounds structurally similar to 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester have exhibited anticancer activities. For instance, studies have shown that derivatives with similar functional groups can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the bromine atom may enhance these effects by improving binding affinity to cancer-related receptors.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can also possess anti-inflammatory properties. The benzyloxy and methoxy groups may contribute to this activity by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This suggests that 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester could be explored for therapeutic applications in inflammatory diseases.

Antibacterial Effects

While specific studies on 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester are scarce, related compounds have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds with similar structural features:

- Anticancer Studies : A study evaluated various derivatives, demonstrating that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The most active compounds showed IC50 values in the low micromolar range.

- Anti-inflammatory Mechanisms : In vitro assays indicated that certain derivatives inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting a potential pathway for anti-inflammatory action .

- Antibacterial Activity : In a comparative study, compounds with methoxy and benzyloxy groups were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

Bromination : Electrophilic bromination at the 2-position, guided by the directing effects of methoxy and benzyloxy groups.

Esterification : Reaction of the carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) or via coupling agents like DCC/DMAP.

Protection/Deprotection : Use of benzyl ethers to protect hydroxyl groups during synthesis, followed by deprotection using catalytic hydrogenation (Pd/C, H₂).

Optimization of reaction conditions (temperature, solvent) is critical to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and ester formation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation analysis.

- Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

Cross-referencing with literature data from structurally similar brominated benzoates is advised .

Q. How should this compound be handled and stored to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester or benzyl ether groups.

- Disposal : Follow institutional guidelines for halogenated organic waste. Avoid aqueous discharge due to potential environmental persistence .

Advanced Research Questions

Q. How can continuous flow reactors optimize the esterification step in synthesis?

- Methodological Answer : Continuous flow systems enhance reaction efficiency by:

- Precise Temperature Control : Minimizing thermal degradation via rapid heat exchange.

- Reduced Reaction Times : High surface-to-volume ratios accelerate mixing and heat transfer.

- Scalability : Seamless transition from milligram to gram-scale production.

Pilot studies using methanol as both solvent and reagent in a packed-bed reactor (e.g., immobilized lipase catalysts) show promise for greener synthesis .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks.

- Natural Bond Orbital (NBO) Analysis : Evaluate charge distribution at bromine and methoxy groups to predict regioselectivity.

- Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways using palladium catalysts.

DFT studies on analogous brominated benzoates reveal strong electron-withdrawing effects from the ester group, favoring oxidative addition at bromine .

Q. How to resolve conflicting spectroscopic data during synthesis (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., demethylated analogs) to identify contaminants.

- X-ray Crystallography : Resolve structural ambiguities for crystalline intermediates.

Contradictions often arise from incomplete benzyl deprotection or ester hydrolysis, requiring iterative purification (e.g., column chromatography, recrystallization) .

Q. What strategies ensure regioselective bromination in the presence of methoxy and benzyloxy groups?

- Methodological Answer :

- Directing Group Hierarchy : Methoxy (-OMe) is a stronger ortho/para director than benzyloxy (-OBn). Use Lewis acids (e.g., FeBr₃) to enhance electrophilic bromination at the 2-position.

- Protection Alternatives : Temporarily convert benzyloxy to a less-directing group (e.g., TMS ether) during bromination.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (ortho substitution), while higher temperatures favor thermodynamic (para) products.

Regioselectivity challenges are documented in similar systems, requiring careful optimization of Br₂ equivalents and solvent polarity .

Q. How does the benzyloxy group influence stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Benzyl ethers are stable in mild acids (e.g., acetic acid) but cleave under strong acids (e.g., HBr/HOAc).

- Basic Conditions : Resistant to hydrolysis in aqueous NaOH but may degrade in polar aprotic solvents (e.g., DMF) at high temperatures.

- Reductive Cleavage : Catalytic hydrogenation (Pd/C, H₂) selectively removes benzyl groups without affecting the ester.

Stability studies on 4-bromo-3-benzyloxy analogs confirm these trends, with degradation pathways monitored via TLC and LC-MS .

Q. What mechanistic insights explain its role in palladium-catalyzed coupling reactions?

- Methodological Answer :

- Oxidative Addition : Bromine acts as a leaving group, facilitating Pd(0) insertion to form a Pd(II) intermediate.

- Transmetalation : Transfer of the aryl-Pd complex to boronic acids or organozinc reagents.

- Reductive Elimination : Regeneration of Pd(0) with C-C bond formation.

Kinetic studies on methyl 4-bromo-3-fluorobenzoate show rate-limiting oxidative addition, with electron-withdrawing substituents accelerating this step .

Q. How to assess its stability in biological assays (e.g., plasma or buffer solutions)?

- Methodological Answer :

- Incubation Studies : Monitor degradation in PBS (pH 7.4) or human plasma at 37°C using LC-MS/MS.

- Hydrolysis Kinetics : Quantify ester cleavage via fluorescence or UV-vis detection of released methanol.

- Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., demethylation or hydroxylation).

Stability data from ethyl 4-bromo-3-(bromomethyl)benzoate suggest a half-life of >24 hours in neutral buffers, but rapid hydrolysis in esterase-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.